3-(benzylthio)thiophene
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Overview
Description
3-(Benzylthio)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromatic properties and are widely used in various fields such as materials science, medicinal chemistry, and organic electronics. The compound this compound features a thiophene ring substituted with a benzylthio group at the third position, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(benzylthio)thiophene involves the reaction of 3-lithiothiophene with dibenzyl disulfide. The reaction proceeds as follows:
Lithiation of Thiophene: Thiophene is treated with a strong base such as n-butyllithium to form 3-lithiothiophene.
Quenching with Dibenzyl Disulfide: The 3-lithiothiophene is then quenched with dibenzyl disulfide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Scientific Research Applications
3-(Benzylthio)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of organic semiconductors, light-emitting diodes, and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(benzylthio)thiophene and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, some derivatives have been shown to inhibit specific kinases or modulate receptor activity, leading to therapeutic effects such as anticancer or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)thiophene: Similar structure but with a methylthio group instead of a benzylthio group.
3-(Phenylthio)thiophene: Similar structure but with a phenylthio group.
3-(Ethylthio)thiophene: Similar structure but with an ethylthio group.
Uniqueness
3-(Benzylthio)thiophene is unique due to the presence of the benzylthio group, which can influence its chemical reactivity and physical properties. The benzyl group can provide additional steric hindrance and electronic effects, making it distinct from other thiophene derivatives. This uniqueness can be leveraged in the design of new materials and biologically active compounds .
Properties
CAS No. |
7511-65-1 |
---|---|
Molecular Formula |
C11H10S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
3-benzylsulfanylthiophene |
InChI |
InChI=1S/C11H10S2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-7,9H,8H2 |
InChI Key |
RXFWJTQDRXCGPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CSC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CSC=C2 |
7511-65-1 | |
Origin of Product |
United States |
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